molecular formula C14H12BrClNNaO7 B138284 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt CAS No. 129541-41-9

5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt

Cat. No.: B138284
CAS No.: 129541-41-9
M. Wt: 444.59 g/mol
InChI Key: IBLSVGDGSKUDCT-UHFFFAOYSA-M
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Description

5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt is a useful research compound. Its molecular formula is C14H12BrClNNaO7 and its molecular weight is 444.59 g/mol. The purity is usually 95%.
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Scientific Research Applications

Application in Microbiology and Diagnostic Testing

5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt is used in microbiology, particularly in diagnostic testing. Kodaka et al. (1995) discussed its use in a new medium for detecting Escherichia coli and other Enterobacteriaceae in urine samples, showing increased isolation rates compared to traditional MacConkey agar (Kodaka et al., 1995). Watkins et al. (1988) also highlighted its effectiveness in identifying Escherichia coli in shellfish and wastewater with low rates of false negatives and positives (Watkins et al., 1988).

Use in Histochemical Studies

This compound is also valuable in histochemical studies. Pearson, Standen, and Esterly (1967) used it to demonstrate beta-D-glucuronidase in rat tissues, offering specific and distinguishable reactions from other glycosidases (Pearson, Standen, & Esterly, 1967). Andlauer, Kolb, and Fürst (2000) developed a technique using this compound for localizing beta-glucuronidase activity in rat small intestine, highlighting its utility in visualizing specific enzyme activities (Andlauer, Kolb, & Fürst, 2000).

Biotechnological Applications

In the field of biotechnology, Fraňová, Puchart, and Biely (2016) reported the use of this compound in assays for glucuronoyl esterases, enzymes important for lignin and plant cell wall degradation. This highlights its potential in industrial applications related to bioenergy and material processing (Fraňová, Puchart, & Biely, 2016).

Environmental Monitoring

In environmental monitoring, Frampton, Restaino, and Blaszko (1988) utilized this compound in a method for rapidly enumerating Escherichia coli in chicken samples, demonstrating its effectiveness in food safety and public health contexts (Frampton, Restaino, & Blaszko, 1988). Manafi and Kneifel (1989) also employed it in media for simultaneous detection of coliform groups and E. coli in water, emphasizing its role in water quality assessment (Manafi & Kneifel, 1989).

Properties

IUPAC Name

sodium;6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO7.Na/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;/h1-3,9-12,14,17-20H,(H,21,22);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLSVGDGSKUDCT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClNNaO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926430
Record name Sodium 5-bromo-4-chloro-1H-indol-3-yl hexopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129541-41-9
Record name Sodium 5-bromo-4-chloro-1H-indol-3-yl hexopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt
Reactant of Route 2
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt
Reactant of Route 3
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt
Reactant of Route 4
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt
Reactant of Route 5
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt
Reactant of Route 6
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt

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